molecular formula C10H11IO B13454832 4-iodo-5-methoxy-2,3-dihydro-1H-indene

4-iodo-5-methoxy-2,3-dihydro-1H-indene

Cat. No.: B13454832
M. Wt: 274.10 g/mol
InChI Key: AYEPNUOQQAPAHV-UHFFFAOYSA-N
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Description

4-Iodo-5-methoxy-2,3-dihydro-1H-indene is a halogenated dihydroindene derivative characterized by a bicyclic indene core substituted with an iodine atom at position 4 and a methoxy group at position 3. This compound combines structural features of aromaticity (from the indene core) and electron-donating/withdrawing substituents (methoxy and iodine, respectively), which influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C10H11IO

Molecular Weight

274.10 g/mol

IUPAC Name

4-iodo-5-methoxy-2,3-dihydro-1H-indene

InChI

InChI=1S/C10H11IO/c1-12-9-6-5-7-3-2-4-8(7)10(9)11/h5-6H,2-4H2,1H3

InChI Key

AYEPNUOQQAPAHV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(CCC2)C=C1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-5-methoxy-2,3-dihydro-1H-indene typically involves the iodination of 5-methoxy-2,3-dihydro-1H-indene. This can be achieved through electrophilic substitution reactions using iodine and a suitable oxidizing agent. The reaction conditions often include solvents like acetic acid or dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. specific industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-iodo-5-methoxy-2,3-dihydro-1H-indene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding 5-methoxy-2,3-dihydro-1H-indene.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of new indene derivatives.

Scientific Research Applications

4-iodo-5-methoxy-2,3-dihydro-1H-indene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activities, making it useful in the development of new pharmaceuticals.

    Medicine: Research into its potential therapeutic effects, such as anticancer or antimicrobial properties, is ongoing.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-iodo-5-methoxy-2,3-dihydro-1H-indene depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy group and iodine atom can influence the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The 2,3-dihydro-1H-indene scaffold is a versatile framework in drug discovery. Key structural variations and their impacts are summarized below:

Compound Substituents Key Findings Reference
4,5,6-Trimethoxy-2,3-dihydro-1H-indene 4,5,6-trimethoxy Exhibited potent antiproliferative activity (78–84% inhibition at 0.1 mM) in tubulin polymerization assays. Electron-donating methoxy groups enhanced activity.
Diaporindenes A–D Benzodioxan moiety Showed anti-inflammatory activity via NO inhibition (IC50: 4.2–9.0 μM). Structural isomers with a rare benzodioxan group.
LY186641 5-sulfonamide, 4-chlorophenyl Phase I antineoplastic agent. Dose-limiting methemoglobinemia observed; metabolites (hydroxy/keto) had prolonged half-lives.
Fluorinated analogs 4,6-difluoro, 1-chloro Fluorine substitutions localized HOMO orbitals in computational studies, suggesting enhanced target interactions (e.g., enzyme inhibition).

Key Observations :

  • Methoxy groups (electron-donating) enhance bioactivity in anticancer contexts, as seen in tubulin inhibitors .
  • Core modifications (e.g., benzodioxan in diaporindenes) introduce new bioactivities but require precise stereochemical control .

Anticancer Activity :

  • 4,5,6-Trimethoxy derivatives (e.g., compound 12d) showed 78.82% inhibition of tubulin polymerization at 0.1 mM, outperforming analogs with electron-withdrawing groups .

Anti-inflammatory Activity :

  • Diaporindenes A–D inhibited NO production in macrophages (IC50: 4.2–9.0 μM), comparable to standard anti-inflammatory agents .

Receptor Modulation :

  • A dihydroindene-containing opioid analog (compound 4) exhibited δ-agonist activity 137-fold lower than reference compounds, highlighting scaffold-dependent receptor selectivity .
Pharmacokinetic and Toxicity Considerations
  • Toxicity : Methoxy and halogen substitutions generally improve efficacy but may introduce off-target effects (e.g., methemoglobinemia in LY186641) .

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